3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone

Catalog No.
S3081747
CAS No.
1002353-89-0
M.F
C11H14O2
M. Wt
178.231
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone

CAS Number

1002353-89-0

Product Name

3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone

IUPAC Name

3-ethoxy-6-prop-2-ynylcyclohex-2-en-1-one

Molecular Formula

C11H14O2

Molecular Weight

178.231

InChI

InChI=1S/C11H14O2/c1-3-5-9-6-7-10(13-4-2)8-11(9)12/h1,8-9H,4-7H2,2H3

InChI Key

KWOUOYZBVSWBNE-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)C(CC1)CC#C

Solubility

not available
  • Availability: However, commercial suppliers such as Biosynth offer this compound, suggesting potential use in research applications, possibly as a starting material for further synthesis or as a specific target molecule for investigation [].
  • Structural Features: The presence of the functional groups like the enone (C=C-C=O), alkyne (C≡C), and ethoxy group (CH3CH2O-) in its structure suggests potential interesting chemical properties, but specific research areas exploiting these features haven't been documented yet.

3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with an ethoxy group and a prop-2-yn-1-yl group. Its molecular formula is C11H14O2C_{11}H_{14}O_{2}, and it has a molecular weight of approximately 178.23 g/mol. This compound exhibits properties typical of enones, including reactivity in various

The reactivity of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone can be attributed to its enone structure, which allows for several types of reactions:

  • Nucleophilic Addition: The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack.
  • Aldol Condensation: Under basic conditions, this compound can participate in aldol condensation reactions, forming β-hydroxy ketones.
  • Michael Addition: The conjugated system allows for Michael addition reactions with suitable nucleophiles.
  • Cycloaddition Reactions: It can also undergo cycloaddition reactions due to the presence of both the double bond and the carbonyl group.

The synthesis of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone can be achieved through various methods, including:

  • Enolization and Alkylation: Starting from cyclohexanone derivatives, enolization followed by alkylation with propargyl bromide can yield the desired compound.
  • Alder-Rickert Reaction: This method involves the reaction of a suitable diene with an appropriate dienophile under thermal conditions to form cyclohexene derivatives.
  • Condensation Reactions: Utilizing ethyl acetoacetate and appropriate aldehydes in a condensation reaction can also lead to the formation of this compound.

3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone has potential applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it could be explored as a lead compound in drug development.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Agricultural Chemistry: Its antimicrobial properties may find applications in agrochemicals.

Several compounds share structural features with 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone, including:

Compound NameStructureUnique Features
3-EthoxycyclohexenoneStructureLacks the propynyl substitution
4-MethylcyclohexenoneStructureContains a methyl group instead of an ethoxy group
5-(Propynyl)cyclopentenoneStructureFeatures a cyclopentene ring instead of cyclohexene

Uniqueness

The uniqueness of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone lies in its combination of both ethoxy and propynyl groups on a cyclohexene framework, which may contribute to distinctive reactivity and biological properties compared to other similar compounds.

XLogP3

1.6

Dates

Modify: 2024-04-14

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